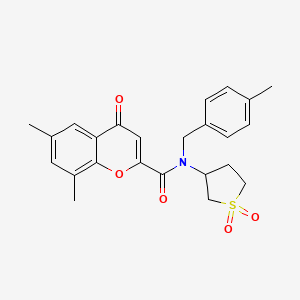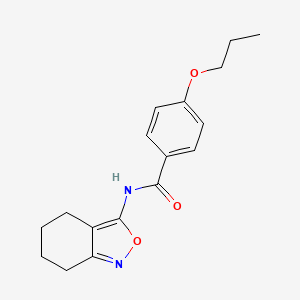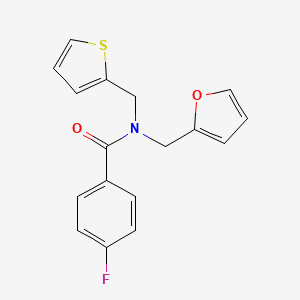
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a prop-2-en-1-yl group attached to a triazole ring
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the fluorophenyl group: This step involves the use of a fluorophenyl-containing reagent, such as 4-fluorobenzyl bromide, which reacts with the triazole intermediate.
Addition of the hydroxymethyl group: This can be accomplished through a hydroxymethylation reaction using formaldehyde or a similar reagent.
Attachment of the prop-2-en-1-yl group: This step involves the use of an allylating agent, such as allyl bromide, to introduce the prop-2-en-1-yl group to the triazole ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Biology: In biological research, this compound can be used as a tool to study cellular processes and molecular interactions. Its unique structure allows it to serve as a probe for investigating the mechanisms of action of various biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals and materials. Its reactivity and functional groups make it a versatile building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazole ring play crucial roles in binding to these targets, while the hydroxymethyl and prop-2-en-1-yl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxamide: Lacks the fluorophenyl and hydroxymethyl groups, resulting in different biological activities and reactivity.
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its binding affinity and selectivity for molecular targets.
2-(4-fluorophenyl)-5-(methyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C13H13FN4O2 |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-prop-2-enyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H13FN4O2/c1-2-7-15-13(20)12-11(8-19)16-18(17-12)10-5-3-9(14)4-6-10/h2-6,19H,1,7-8H2,(H,15,20) |
InChI Key |
NKOXXOHIWWAZDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-cyano-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11383208.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11383218.png)

![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383228.png)
![3-{1-[(4-Methoxy-phenylcarbamoyl)-methyl]-5-phenyl-1H-pyrrol-2-yl}-propionic acid](/img/structure/B11383234.png)
![6-chloro-9-(2-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11383240.png)
![(3-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11383245.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11383252.png)
![5-Butyl-2-(2-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11383253.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383267.png)

![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11383282.png)
![4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B11383300.png)
